Home > Products > Screening Compounds P22522 > (S)-7-Hydroxywarfarin
(S)-7-Hydroxywarfarin - 63740-81-8

(S)-7-Hydroxywarfarin

Catalog Number: EVT-1467313
CAS Number: 63740-81-8
Molecular Formula: C19H16O5
Molecular Weight: 324.332
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

(S)-7-Hydroxywarfarin is a major, inactive metabolite of the anticoagulant drug warfarin. It is formed primarily through the stereoselective metabolism of (S)-warfarin by the cytochrome P450 enzyme, CYP2C9. [, , , , ]

  • Pharmacokinetics and drug metabolism: Studying the formation and elimination of (S)-7-Hydroxywarfarin provides insights into the activity and variability of CYP2C9. This is crucial for understanding interindividual differences in warfarin response and potential drug-drug interactions. [, , , , , , , , , , ]
  • Pharmacogenetics: Genetic variations in the CYP2C9 gene can affect the enzyme's ability to metabolize (S)-warfarin to (S)-7-Hydroxywarfarin, impacting warfarin dosage requirements. Research on (S)-7-Hydroxywarfarin aids in understanding the influence of these genetic polymorphisms on warfarin therapy. [, ]
  • Drug discovery and development: (S)-7-Hydroxywarfarin can be used as a probe substrate to assess CYP2C9 activity in vitro, facilitating the identification of potential drug interactions during drug development. [, , , , , ]
Chemical Reactions Analysis

(S)-7-Hydroxywarfarin primarily undergoes glucuronidation reactions catalyzed by UDP-glucuronosyltransferases (UGTs) in the liver. These reactions facilitate its elimination from the body. [, ]

Mechanism of Action

(S)-7-Hydroxywarfarin itself is considered pharmacologically inactive and does not possess the anticoagulant properties of its parent compound, (S)-warfarin. [, , ]

Applications
  • Assessing CYP2C9 Activity: Researchers utilize (S)-7-Hydroxywarfarin formation rates to determine CYP2C9 activity in vitro. This is crucial for investigating drug interactions where a new drug candidate might inhibit CYP2C9, potentially leading to increased warfarin levels and bleeding risk. [, , , , , ]
  • Pharmacokinetic and Drug Interaction Studies: Monitoring (S)-7-Hydroxywarfarin levels, alongside (S)-warfarin levels, provides insights into warfarin metabolism and clearance. This information is vital for understanding how other drugs or individual patient factors might alter warfarin's effects. [, , , , , , , , , , ]
  • Pharmacogenetic Research: The ratio of (S)-warfarin to (S)-7-Hydroxywarfarin in patient samples can help researchers understand how variations in the CYP2C9 gene affect individual responses to warfarin therapy. This knowledge can contribute to personalized medicine approaches for safer and more effective anticoagulation. [, ]
Future Directions
  • Elucidating the clinical significance of (S)-7-Hydroxywarfarin's inhibitory potential on CYP2C9: While preliminary studies suggest limited impact, further investigation is needed to fully characterize the potential contribution of this interaction to warfarin dose variability in patients. []
  • Developing more sensitive and specific analytical methods: Enhanced techniques for measuring (S)-7-Hydroxywarfarin would facilitate more accurate assessments of CYP2C9 activity and warfarin metabolism in both research and clinical settings. [, , , , ]
  • Investigating the role of (S)-7-Hydroxywarfarin glucuronidation: Understanding the UGT enzymes involved in this metabolic pathway could reveal additional sources of interindividual variability in warfarin response. [, ]

(R)-Warfarin

Relevance: (R)-Warfarin is structurally related to (S)-7-Hydroxywarfarin as its precursor. (R)-Warfarin is metabolized by various cytochrome P450 enzymes, including CYP2C9, which preferentially metabolizes (S)-Warfarin to (S)-7-Hydroxywarfarin. Interestingly, (R)-Warfarin has been shown to competitively inhibit the metabolism of (S)-Warfarin to both (S)-6- and (S)-7-Hydroxywarfarin in human liver microsomes. This interaction highlights the potential for enantiomeric interactions to influence the overall pharmacokinetics and pharmacodynamics of Warfarin therapy.

(S)-Warfarin

Relevance: (S)-Warfarin is the direct precursor of (S)-7-Hydroxywarfarin, undergoing metabolism primarily by CYP2C9 to form (S)-7-Hydroxywarfarin. The difference in potency between (S)-Warfarin and (R)-Warfarin, along with the stereoselective metabolism by CYP2C9, highlights the importance of understanding the enantiomeric aspects of Warfarin therapy.

(R,S)-Warfarin Alcohol

Relevance: (R,S)-Warfarin Alcohol is structurally similar to (S)-7-Hydroxywarfarin, both being metabolites of Warfarin. While (S)-7-Hydroxywarfarin is formed through oxidative metabolism by CYP2C9, (R,S)-Warfarin Alcohol is formed via a reductive pathway. This difference in metabolic pathways highlights the diverse routes of Warfarin biotransformation.

(S)-6-Hydroxywarfarin

Relevance: (S)-6-Hydroxywarfarin is structurally similar to (S)-7-Hydroxywarfarin, differing only in the position of the hydroxyl group on the aromatic ring. Both are products of (S)-Warfarin metabolism and contribute to the understanding of its metabolic profile. Additionally, the formation of both (S)-6-Hydroxywarfarin and (S)-7-Hydroxywarfarin is inhibited by (R)-Warfarin, highlighting the potential for enantiomeric interactions in Warfarin metabolism.

(R)-7-Hydroxywarfarin

Relevance: (R)-7-Hydroxywarfarin is the enantiomer of (S)-7-Hydroxywarfarin. Both are 7-hydroxylated metabolites of their respective Warfarin enantiomers. Although (R)-7-Hydroxywarfarin is derived from the less pharmacologically active (R)-Warfarin, understanding its formation and potential contribution to drug interactions is important when considering the overall therapeutic effect of racemic Warfarin.

(R)-6-Hydroxywarfarin

Relevance: (R)-6-Hydroxywarfarin is the enantiomer of (S)-6-Hydroxywarfarin and a positional isomer of (R)-7-Hydroxywarfarin. Although it originates from the less active Warfarin enantiomer, understanding its formation and potential for interactions is crucial when studying the overall therapeutic effect of racemic Warfarin.

(9R;10S)-10-Hydroxywarfarin

Compound Description: (9R;10S)-10-Hydroxywarfarin is a metabolite of Warfarin, formed primarily by CYP3A4. This metabolite exhibits anticoagulant activity and can inhibit S-warfarin metabolism, making it clinically relevant in Warfarin therapy.

Relevance: Although structurally similar to (S)-7-Hydroxywarfarin, (9R;10S)-10-Hydroxywarfarin arises from a different metabolic pathway and exhibits distinct pharmacological properties. Unlike (S)-7-Hydroxywarfarin, which is primarily formed by CYP2C9 and is inactive, (9R;10S)-10-Hydroxywarfarin is generated mainly by CYP3A4 and retains anticoagulant activity. This difference in metabolic pathways and activities underscores the complexity of Warfarin metabolism.

Sulfaphenazole

Relevance: Sulfaphenazole is not structurally related to (S)-7-Hydroxywarfarin but is relevant as a potent inhibitor of CYP2C9, the primary enzyme responsible for metabolizing (S)-Warfarin to (S)-7-Hydroxywarfarin. This inhibitory effect on CYP2C9 makes sulfaphenazole a valuable tool in studying the metabolic pathway of (S)-Warfarin and potential drug-drug interactions involving this enzyme.

Properties

CAS Number

63740-81-8

Product Name

(S)-7-Hydroxywarfarin

IUPAC Name

4,7-dihydroxy-3-[(1S)-3-oxo-1-phenylbutyl]chromen-2-one

Molecular Formula

C19H16O5

Molecular Weight

324.332

InChI

InChI=1S/C19H16O5/c1-11(20)9-15(12-5-3-2-4-6-12)17-18(22)14-8-7-13(21)10-16(14)24-19(17)23/h2-8,10,15,21-22H,9H2,1H3/t15-/m0/s1

InChI Key

SKFYEJMLNMTTJA-HNNXBMFYSA-N

SMILES

CC(=O)CC(C1=CC=CC=C1)C2=C(C3=C(C=C(C=C3)O)OC2=O)O

Synonyms

4,7-Dihydroxy-3-[(1S)-3-oxo-1-phenylbutyl]-2H-1-benzopyran-2-one; (S)-4,7-Dihydroxy-3-(3-oxo-1-phenylbutyl)2H-1-benzopyran-2-one; 7-Hydroxy-S-warfarin; S-7-Hydroxywarfarin;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.